BenchChemオンラインストアへようこそ!

Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208085-94-2) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine bicyclic core with a strategically placed bromine atom at the 6-position and an ethyl ester functionality at the 2-position. This substitution pattern distinguishes it from regioisomeric bromoimidazopyrazine carboxylates and makes it a privileged intermediate for palladium-catalyzed cross-coupling reactions, particularly at the C6 position, enabling rapid diversification of the imidazopyrazine scaffold for medicinal chemistry and agrochemical research programs.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.086
CAS No. 1208085-94-2
Cat. No. B577543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate
CAS1208085-94-2
Synonyms4-IMidazo[1,2-a]pyrazine-2-carboxylic acid, 6-broMo-, ethyl ester
Molecular FormulaC9H8BrN3O2
Molecular Weight270.086
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(N=CC2=N1)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
InChIKeyAUZSVVOJRQNBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208085-94-2) – Key Differentiator for Imidazopyrazine Library Synthesis


Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208085-94-2) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine bicyclic core with a strategically placed bromine atom at the 6-position and an ethyl ester functionality at the 2-position [1]. This substitution pattern distinguishes it from regioisomeric bromoimidazopyrazine carboxylates and makes it a privileged intermediate for palladium-catalyzed cross-coupling reactions, particularly at the C6 position, enabling rapid diversification of the imidazopyrazine scaffold for medicinal chemistry and agrochemical research programs [2].

Why Generic Imidazopyrazine Substitution Fails: The Critical Role of 6-Bromo-2-carboxylate Regiochemistry in Cross-Coupling-Dependent Workflows


In-class imidazo[1,2-a]pyrazine analogs cannot be interchanged without compromising downstream synthetic efficiency. The 6-bromo-2-ethyl ester regiochemistry provides a unique orthogonal reactivity handle: the bromine at C6 is positioned for selective Suzuki-Miyaura or direct C–H functionalization, while the ethyl ester at C2 serves as a protected carboxylic acid for late-stage amide coupling or hydrolysis [1]. Closely related compounds such as ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1289193-46-9) or the non-esterified 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1000018-56-3) exhibit altered reactivity profiles, different solubility characteristics, and require distinct synthetic protocols—making direct substitution a source of failed coupling yields, purification challenges, or additional protection/deprotection steps [2].

Quantitative Differentiation Evidence: Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate versus Closest Analogs


Building Block Versatility: C6 Bromine Enables Selective Sequential Cross-Coupling Not Achievable with 3-Carboxylate Regioisomer

The 6-bromo substitution pattern in Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate enables selective palladium-catalyzed sequential Suzuki-Miyaura cross-coupling at C6 followed by direct C–H functionalization at C3, a reactivity sequence that is not accessible with the 3-carboxylate regioisomer (CAS 1289193-46-9) where the ester occupies the alternative position [1]. In a published methodology, bromo-imidazo[1,2-a]pyrazines bearing the Br at C6 achieved methylation yields of 65–85% under optimized Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C), while analogous coupling at alternative positions required distinct catalyst systems and produced lower yields [1].

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Physicochemical Differentiation: Computed LogP and Solubility Profile versus the Free Carboxylic Acid Analog

The ethyl ester prodrug/masking strategy in Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate provides a computed XLogP3 of 2.3, compared to an estimated XLogP3 of approximately 0.8–1.2 for the corresponding free acid 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1000018-56-3) [1]. The 1.1–1.5 log unit increase in lipophilicity translates to an approximately 10–30× higher predicted membrane permeability based on the Lipinski relationship, while the ester also eliminates the hydrogen bond donor (HBD = 0 vs. HBD = 1 for the acid), improving passive diffusion characteristics in cell-based assays [1].

Physicochemical Profiling Permeability Formulation

Purity and Availability: Commercially Accessible at 95–97% Purity with Documented Quality Assurance

Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is available from multiple reputable suppliers at purities of 95% (AKSci, Fluorochem, ABCR) to 97% (Leyan), with full Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation . In contrast, the closely related 3-carboxylate regioisomer (CAS 1289193-46-9) is less broadly stocked and often listed at lower purities (≥95%) with longer lead times, while the 6,8-dibromo analog (ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) is primarily available through custom synthesis channels [1].

Chemical Procurement Quality Control Supply Chain

Scaffold Privilege: Imidazo[1,2-a]pyrazine Core Demonstrates Multi-Target Kinase Engagement at Nanomolar Potency Ranges

The imidazo[1,2-a]pyrazine scaffold, of which Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a key derivatization precursor, has demonstrated potent enzyme inhibition across multiple target classes. Representative optimized derivatives have achieved IC₅₀ values of 5.70 nM against ENPP1 [1], 0.16 µM against CDK9 [2], and sub-nanomolar Kd values (0.02–0.03 nM) against Aurora kinases A and B [3]. This scaffold privilege is structurally encoded: the N1 nitrogen of the imidazo[1,2-a]pyrazine forms a critical hydrogen bond with the kinase hinge region, a pharmacophoric feature preserved in the 6-bromo-2-carboxylate building block and lost or altered in imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine analogs where hinge-binding geometry differs [3].

Kinase Inhibition Drug Discovery Scaffold Privilege

Optimal Application Scenarios for Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Expansion via C6 Suzuki Diversification

Medicinal chemistry teams constructing kinase-targeted compound libraries should select this building block for parallel Suzuki-Miyaura diversification at the C6 bromine position. The scaffold's demonstrated sub-nanomolar Aurora kinase engagement (Kd Aur A = 0.02 nM) and potent CDK9 inhibition (IC₅₀ = 0.16 µM) establish its suitability for ATP-binding site targeting [1][2]. The ethyl ester at C2 can be retained for lipophilicity or hydrolyzed post-coupling to the carboxylic acid for amide conjugation, providing a modular two-point diversification strategy.

Agrochemical Lead Optimization Requiring Balanced Lipophilicity

With a computed XLogP3 of 2.3 and zero hydrogen bond donors, the ethyl ester form delivers the balanced lipophilicity profile preferred for foliar uptake in agrochemical candidates [3]. The bromine atom provides a synthetic handle for introducing substituted aryl or heteroaryl groups associated with fungicidal or herbicidal activity, while the ester can serve as a metabolically labile group for pro-pesticide design.

High-Throughput Synthesis Workflows Requiring Reliable Supply Chain

For CROs and pharma discovery groups running automated parallel synthesis platforms, the confirmed multi-vendor availability at 95–97% purity with documented CoA and SDS (AKSci, Fluorochem, ABCR, Leyan) ensures uninterrupted supply . The compound's non-hazardous transport classification (no DOT/IATA hazmat restrictions) further simplifies logistics for international collaborative programs .

ENPP1/cGAS-STING Pathway Inhibitor Development Programs

Immuno-oncology programs targeting the ENPP1 negative regulator of the cGAS-STING pathway can use this building block to synthesize and optimize imidazo[1,2-a]pyrazine-based ENPP1 inhibitors. The scaffold has produced derivatives with IC₅₀ values as low as 5.70 nM against ENPP1 with selectivity over ENPP2 and ENPP3, and in vivo proof-of-concept showing 77.7% tumor growth inhibition when combined with anti-PD-1 antibody in murine models [1]. Starting from the 6-bromo-2-carboxylate intermediate enables rapid SAR exploration at both the C6 and C2 vectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.